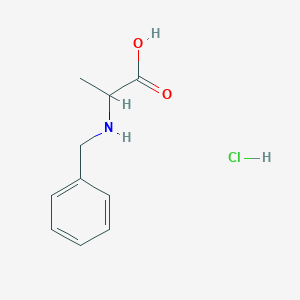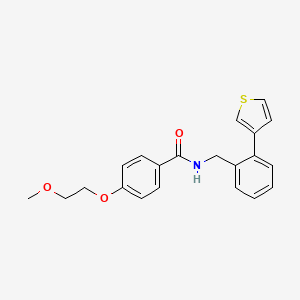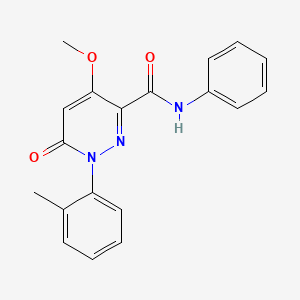![molecular formula C18H24N6 B2717743 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2097889-98-8](/img/structure/B2717743.png)
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H24N6 and its molecular weight is 324.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include the quinazoline and pyrimidine moieties, are crucial in medicinal chemistry due to their wide range of biological activities. Research has focused on synthesizing derivatives of these compounds to explore their potential applications further. For instance, the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involves complex cyclization reactions starting from compounds with piperidine units, indicating the significance of piperidine in constructing intricate heterocyclic structures (Paronikyan et al., 2016).
Luminescent Materials Development
The development of luminescent materials using piperazine-substituted compounds has shown promising results. Novel model compounds synthesized with these structures exhibit interesting photophysical properties, which could be harnessed for applications in sensing, imaging, and optoelectronic devices. The study on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent provides insights into how these materials can be engineered for specific uses (Gan et al., 2003).
Anticancer Research
The search for novel anticancer agents has led to the exploration of quinazoline and pyrimidine derivatives. Piperazine units, due to their versatility, are often incorporated into these molecules to enhance their biological activity. Research into indoloquinoline–piperazine hybrids and their metal complexes has shown that structural modifications, including the incorporation of piperazine, can significantly affect solubility and antiproliferative activity, offering pathways to design more effective chemotherapy drugs (Filak et al., 2014).
Catalysis and Organic Synthesis
Catalytic processes involving cyclic amines, including piperidine and its derivatives, are key to synthesizing various bioactive compounds. Studies have shown that these amines can undergo enantioselective α-C–H coupling, leading to the formation of α-arylated amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals (Jain et al., 2016).
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have been synthesized and tested for their antimicrobial and antitubercular activities. These studies contribute to the development of new therapeutic agents against bacterial and fungal infections, as well as tuberculosis, highlighting the potential of pyrimidine-amine conjugates in addressing global health challenges (Chandrashekaraiah et al., 2014).
Propriétés
IUPAC Name |
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-13-19-9-6-17(22-13)23-14-7-10-24(11-8-14)18-15-4-2-3-5-16(15)20-12-21-18/h6,9,12,14H,2-5,7-8,10-11H2,1H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLORROEZGEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)


![3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide](/img/no-structure.png)
![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2717670.png)


![4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2717677.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2717678.png)


![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717682.png)
